2-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE: is a complex organic compound that features both benzenesulfonyl and pyrrolidine-1-sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Formation of Pyrrolidine-1-sulfonyl Chloride: This can be synthesized by reacting pyrrolidine with chlorosulfonic acid.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with pyrrolidine-1-sulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include sulfonic acids.
Reduction: Products may include sulfides or thiols.
Substitution: Products depend on the substituent introduced, such as bromobenzenesulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzenesulfonyl)pyrrolidine: This compound features a fluorine atom on the benzenesulfonyl group, which may alter its reactivity and biological activity.
4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride:
Uniqueness
The uniqueness of 2-(BENZENESULFONYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE lies in its dual sulfonyl functional groups, which provide a combination of chemical reactivity and potential biological activity not commonly found in similar compounds.
Properties
Molecular Formula |
C18H20N2O5S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C18H20N2O5S2/c21-18(14-26(22,23)16-6-2-1-3-7-16)19-15-8-10-17(11-9-15)27(24,25)20-12-4-5-13-20/h1-3,6-11H,4-5,12-14H2,(H,19,21) |
InChI Key |
SYTDBTBZTYRRJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.